molecular formula C66H96N16O15S B053482 Bio-ahx-aii CAS No. 115102-72-2

Bio-ahx-aii

Cat. No. B053482
M. Wt: 1385.6 g/mol
InChI Key: LKHRZAVCRQHMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bio-ahx-aii is a peptide that has been synthesized for scientific research purposes. It is a relatively new compound that has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of bio-ahx-aii is not fully understood. However, it has been shown to interact with the angiotensin II type 1 receptor (AT1R) and modulate its activity. This interaction can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can result in the biological effects of bio-ahx-aii.

Biochemical And Physiological Effects

Bio-ahx-aii has been shown to have various biochemical and physiological effects. It can promote angiogenesis, cell proliferation, and wound healing. It can also inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, bio-ahx-aii can have a protective effect on the heart and blood vessels by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using bio-ahx-aii in lab experiments is its specificity for the AT1R. This specificity allows for the selective modulation of the receptor's activity, which can result in the desired biological effects. However, one limitation of using bio-ahx-aii is its stability. The peptide is prone to degradation, which can affect its activity and reproducibility.

Future Directions

There are several future directions for bio-ahx-aii research. One direction is to further investigate its potential in wound healing and tissue regeneration. Another direction is to explore its use in combination therapy for cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in cardiovascular disease.
Conclusion:
In conclusion, bio-ahx-aii is a peptide that has shown promising results in various scientific research applications. Its specificity for the AT1R and its ability to promote angiogenesis, cell proliferation, and wound healing make it a valuable tool for research. However, its stability and mechanism of action need further investigation. With continued research, bio-ahx-aii has the potential to become a valuable therapeutic agent in various fields of medicine.

Synthesis Methods

Bio-ahx-aii is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of bio-ahx-aii involves the coupling of alanine, histidine, and aspartic acid to form the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.

Scientific Research Applications

Bio-ahx-aii has been used in various scientific research applications. It has been studied for its potential in wound healing, cancer therapy, and cardiovascular disease. In wound healing, bio-ahx-aii has been shown to promote angiogenesis and cell proliferation, which can aid in the healing process. In cancer therapy, bio-ahx-aii has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, bio-ahx-aii has been shown to have a protective effect on the heart and blood vessels.

properties

CAS RN

115102-72-2

Product Name

Bio-ahx-aii

Molecular Formula

C66H96N16O15S

Molecular Weight

1385.6 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-2-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxo-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butanoic acid

InChI

InChI=1S/C66H96N16O15S/c1-5-38(4)55(62(93)76-45(34-50-69-29-30-70-50)63(94)82-31-15-19-48(82)60(91)77-46(64(95)96)33-39-16-8-6-9-17-39)80-59(90)43(32-40-23-25-41(83)26-24-40)75-61(92)54(37(2)3)79-57(88)42(18-14-28-72-65(67)68)74-58(89)44(35-53(86)87)73-52(85)22-10-7-13-27-71-51(84)21-12-11-20-49-56-47(36-98-49)78-66(97)81-56/h6,8-9,16-17,23-26,29-30,37-38,42-49,54-56,83H,5,7,10-15,18-22,27-28,31-36H2,1-4H3,(H,69,70)(H,71,84)(H,73,85)(H,74,89)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,86,87)(H,95,96)(H4,67,68,72)(H2,78,81,97)

InChI Key

LKHRZAVCRQHMMT-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

sequence

DRVYXXPF

synonyms

(6-biotinylamido)hexanoylangiotensin II
Bio-Ahx-AII
Bio-Ahx-angiotensin II

Origin of Product

United States

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